
(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate, also known as CDMEB, is a chemical compound used in scientific research for its ability to modify protein function. CDMEB is a sulfonate ester that is commonly used as a protein modification reagent due to its ability to covalently bind to cysteine residues in proteins.
Scientific Research Applications
Water Sanitization Using Nano Silver-Embedded Electrospun Nanofibers
Background: Water contaminated with microorganisms poses significant health risks. Researchers seek simple materials capable of providing clean water free from pathogens.
Application: Nano silver-embedded electrospun nanofibers of poly (4-chloro-3-methylphenyl methacrylate) (abbreviated as CMPMA) have been used to decontaminate water. These nanofibers effectively eliminate microorganisms such as Escherichia coli and Bacillus subtilis. The process involves electrospinning, which yields nanofibers with diameters ranging from 400 to 700 nm. The nano Ag-doped poly (CMPMA) composite nanofiber demonstrates superior performance .
Catalytic Protodeboronation for Indolizidine Synthesis
Background: Protodeboronation is a valuable synthetic method for constructing complex molecules. Researchers explore diverse substrates to achieve efficient transformations.
Application: The compound has been employed in the catalytic protodeboronation of pinacol boronic esters. By using less nucleophilic reagents, such as (3,5-bis(trifluoromethyl)phenyl)lithium, researchers obtained indolizidine derivatives with good yields and diastereoselectivity. This application highlights the compound’s potential in organic synthesis .
Novel Urease Inhibitors in Pharmaceutical Chemistry
Background: Urease inhibitors play a crucial role in pharmaceutical research, particularly for treating diseases related to urease activity.
Application: Researchers have synthesized a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids containing the compound. These derivatives exhibit promising urease inhibitory activity. The compound’s structural features contribute to its effectiveness as a potential drug candidate .
properties
IUPAC Name |
(4-chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-5-21-16-9-13(4)17(10-12(16)3)23(19,20)22-14-6-7-15(18)11(2)8-14/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKILUQYUPNPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

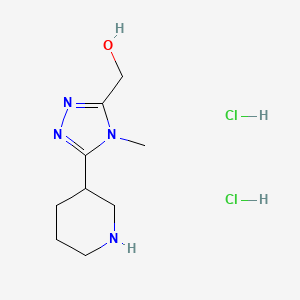
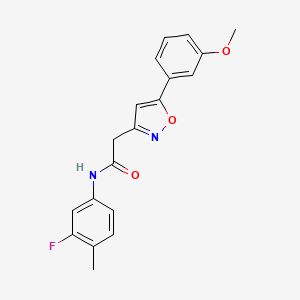
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)
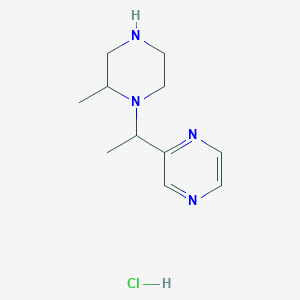
![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)
![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)

![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)
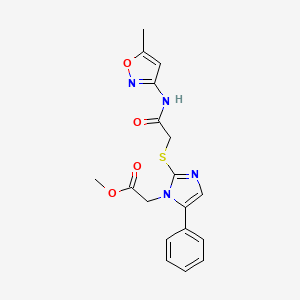

![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)
![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)
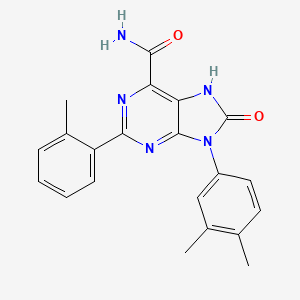
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)